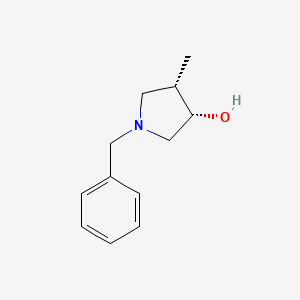
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol
概述
描述
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol: is a nitrogen-containing heterocyclic compound with a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a suitable aldehyde or ketone, followed by reduction and cyclization, can yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance synthetic efficiency .
化学反应分析
Types of Reactions: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 1-benzyl-3-oxo-4-methylpyrrolidine.
Reduction: Formation of 1-benzyl-3-amino-4-methylpyrrolidine.
Substitution: Formation of 1-azido-3-hydroxy-4-methylpyrrolidine.
科学研究应用
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and biological activity.
相似化合物的比较
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its role in medicinal chemistry as a bioactive scaffold.
Prolinol: A derivative of pyrrolidine with significant pharmacological properties
Uniqueness: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol stands out due to its specific substitution pattern, which imparts unique biological activities and synthetic versatility
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12+/m0/s1 |
InChI 键 |
NTDFIGIMQABQLD-CMPLNLGQSA-N |
手性 SMILES |
C[C@H]1CN(C[C@H]1O)CC2=CC=CC=C2 |
规范 SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













